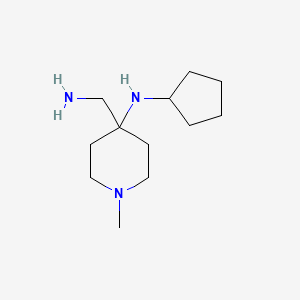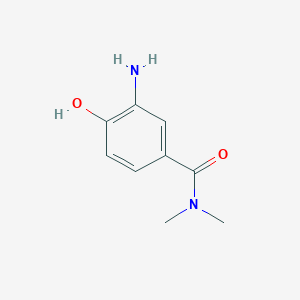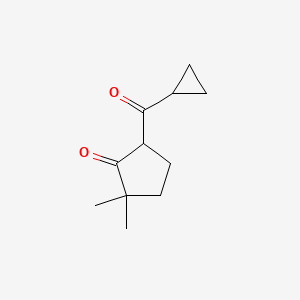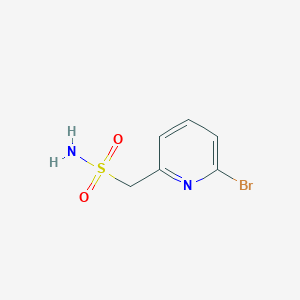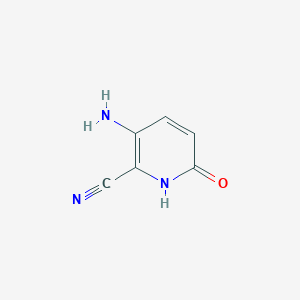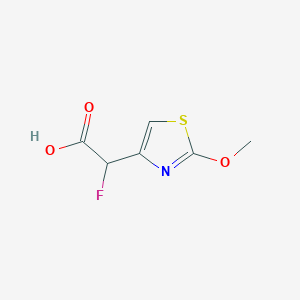
2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid: is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2-methoxy-1,3-thiazole with fluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities .
Biology: In biological research, 2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid is studied for its potential antimicrobial and antiviral properties. It is also investigated for its role in enzyme inhibition and receptor binding .
Medicine: Its unique structure allows for interactions with various biological targets, making it a valuable candidate for therapeutic research .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- **2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio}phenoxy}acetic acid
- **2-(2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl)acetic acid
Comparison: Compared to these similar compounds, 2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid exhibits unique properties due to the presence of the fluoro and methoxy groups. These functional groups can influence the compound’s reactivity, biological activity, and interaction with molecular targets. The fluoro group, in particular, can enhance the compound’s stability and binding affinity to specific targets .
Propriétés
Formule moléculaire |
C6H6FNO3S |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
2-fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H6FNO3S/c1-11-6-8-3(2-12-6)4(7)5(9)10/h2,4H,1H3,(H,9,10) |
Clé InChI |
BGIDVNQROBKIQR-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CS1)C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


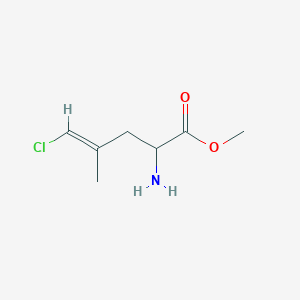
![{[(2-Bromocyclohexyl)oxy]methyl}benzene](/img/structure/B13069170.png)
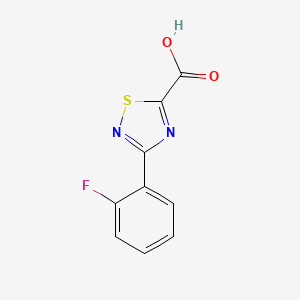
![3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13069181.png)
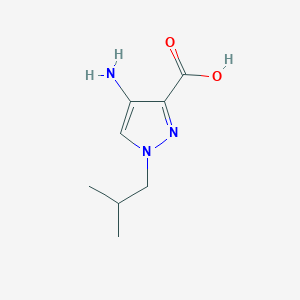
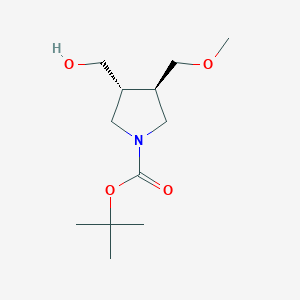

![7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)

